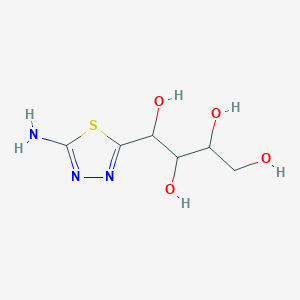

1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol” is a derivative of thiadiazole . Thiadiazole is a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

Thiadiazole derivatives have been synthesized through various methods. One approach involves the reaction between a thiosemicarbazide and carboxylic acid in a one-pot manner using polyphosphate ester (PPE) . Another method involves the synthesis of 1,3,4-thiadiazol-2-amine derivatives .Molecular Structure Analysis

The molecular structure of “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol” can be inferred from its IUPAC name and InChI code . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis

Thiadiazole derivatives have been involved in various chemical reactions. For instance, the ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol” can be inferred from its synthesis and molecular structure. For instance, the presence of the thiadiazole ring and the amino group can influence its solubility and reactivity .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol”, organized into distinct sections for clarity:

Anticonvulsant Activity

This compound has been studied for its potential in treating convulsions. It has shown promise in the PTZ (Pentylenetetrazole) model for anticonvulsant activity .

Antibacterial Action

Preliminary screenings have indicated that derivatives of this compound exhibit moderate antibacterial action against various bacterial strains, including S. aureus and E. coli .

Antioxidant Potential

The compound’s derivatives have also been assessed for their antioxidant properties using the DPPH assay, a method for free radical scavenging .

Urease Inhibitory Activity

Novel derivatives of this compound have been designed and synthesized to evaluate their urease inhibitor activities, which could have implications in treating diseases related to urease enzymes .

Safety And Hazards

While specific safety and hazard data for “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Thiadiazole derivatives have been used in various drug categories, suggesting they have been evaluated for safety and efficacy .

Future Directions

properties

IUPAC Name |

1-(5-amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4S/c7-6-9-8-5(14-6)4(13)3(12)2(11)1-10/h2-4,10-13H,1H2,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXOGRUKYCYBGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C1=NN=C(S1)N)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)

![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)

![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)

![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)

![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)

![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)

![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)